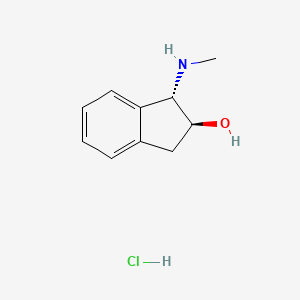
rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans is a chiral compound with significant importance in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene derivative.
Hydrogenation: The indene derivative undergoes hydrogenation to form the dihydroindene compound.
Amination: The dihydroindene compound is then subjected to amination using methylamine.
Resolution: The racemic mixture is resolved to obtain the desired stereoisomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and catalysts, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted indene derivatives, amines, and alcohols, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1S,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans
- rac-(1R,2R)-1-(ethylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans
- rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrobromide, trans
Uniqueness
rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans is unique due to its specific stereochemistry and the resulting biological activity. Its distinct molecular structure allows for targeted interactions with biological systems, making it a valuable compound in medicinal chemistry and pharmacology.
Eigenschaften
Molekularformel |
C10H14ClNO |
|---|---|
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
(1S,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-11-10-8-5-3-2-4-7(8)6-9(10)12;/h2-5,9-12H,6H2,1H3;1H/t9-,10-;/m0./s1 |
InChI-Schlüssel |
SUDXPZFAPWXMHU-IYPAPVHQSA-N |
Isomerische SMILES |
CN[C@@H]1[C@H](CC2=CC=CC=C12)O.Cl |
Kanonische SMILES |
CNC1C(CC2=CC=CC=C12)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


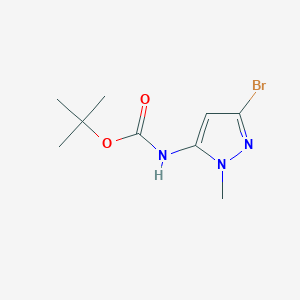

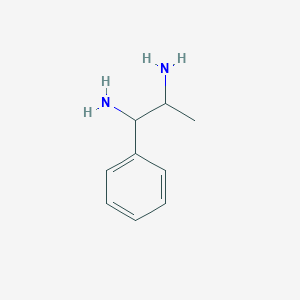
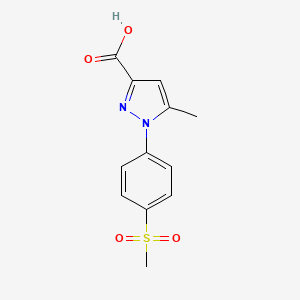
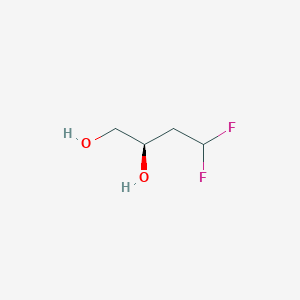

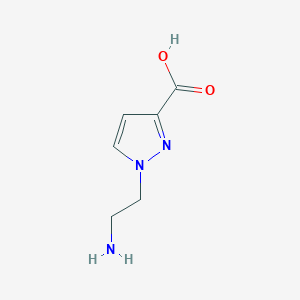
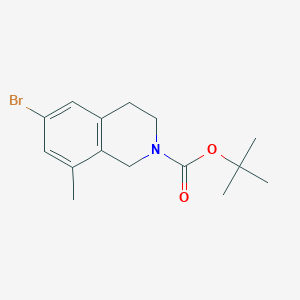

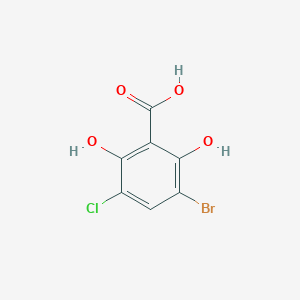
![6-Phenylspiro[3.3]heptan-2-one](/img/structure/B13505763.png)
![2-Oxa-5,8-diazaspiro[3.5]nonan-6-one](/img/structure/B13505771.png)
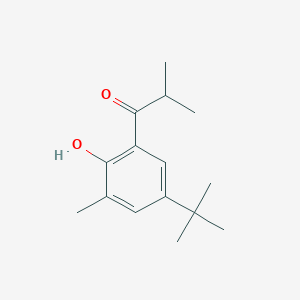
![(2-methylpropyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13505781.png)
